Isocyanoacetonitrile
Overview
Description
Isocyanoacetonitrile, also known as NCCH₂NC, is a small organic compound that belongs to the class of isocyanides. It is characterized by the presence of both a nitrile group (-C≡N) and an isocyano group (-N≡C) attached to the same carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyanoacetonitrile can be synthesized through various methods. One common approach involves the reaction of malononitrile with a suitable isocyanide precursor under controlled conditions. The reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Isocyanoacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of isocyanoacetonitrile involves its interaction with various molecular targets and pathways. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions. This dual reactivity allows it to participate in a wide range of chemical transformations. The nitrile group can also engage in interactions with enzymes and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Acetonitrile (CH₃CN): A simple nitrile compound used as a solvent and intermediate in organic synthesis.
Malononitrile (NCCH₂CN): A dinitrile compound used in the synthesis of heterocycles and other organic compounds.
Isocyanogen (NCNC): An isocyanide compound with similar reactivity but different structural properties.
Uniqueness: Isocyanoacetonitrile is unique due to the presence of both nitrile and isocyano groups in the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-isocyanoacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2/c1-5-3-2-4/h3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYMPMDJXMQKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464274 | |
Record name | isocyanoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61323-25-9 | |
Record name | isocyanoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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